1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
1-(2-Chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. The molecule is substituted at position 1 with a 2-chlorobenzyl group and at position 5 with a 4-methylphenyl group. (C₁₉H₁₇ClN₄O₂, MW 368.8) .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-6-8-13(9-7-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-4-2-3-5-14(12)19/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAGAVUHJZBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole framework have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies.
Mode of Action
It’s known that the 1,2,3-triazole ring can act as both a hydrogen bond donor and metal chelator. This suggests that the compound could interact with its targets through these mechanisms.
Biochemical Pathways
Compounds with a similar triazole framework have been used in the formation of dendritic and polymeric networks, suggesting that they may interact with biochemical pathways related to these structures.
Pharmacokinetics
It’s known that 1,2,3-triazoles, like all triazoles, are highly soluble in water. This could potentially impact the bioavailability of the compound.
Biological Activity
The compound 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization processes that yield the triazole and pyrrole moieties. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through the reaction of an appropriate azide with an alkyne or via a click chemistry approach.
- Pyrrole Formation : Cyclization reactions involving carbonyl compounds and amines lead to the formation of the pyrrole structure.
- Functionalization : The introduction of substituents such as chlorobenzyl and methylphenyl groups is crucial for enhancing biological activity.
Anticancer Activity
Research indicates that derivatives of triazole and pyrrole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many of these compounds act as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibiting TS can lead to apoptosis in cancer cells by disrupting their ability to proliferate.
- Case Study : A study demonstrated that similar triazole derivatives showed IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 10 | HCT-116 | 2.6 |
| Pemetrexed (reference) | - | 7.26 |
Antimicrobial Activity
Additionally, studies have indicated antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively.
- Study Findings : Compounds similar in structure exhibited good inhibition rates against these bacteria, demonstrating potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by the substituents on the ring structures. Key observations include:
- Ortho vs. Para Substitution : Ortho-substituted compounds generally exhibit higher activity than their para counterparts due to steric and electronic effects.
- Substituent Variation : Variations in the nature and position of substituents can lead to significant changes in potency; for example, halogenated derivatives often show enhanced activity due to increased lipophilicity.
Comparison with Similar Compounds
Substituent Effects on Key Properties
The table below compares the target compound with structurally related derivatives from the evidence:
Structural and Functional Insights
Electronic Effects: The 4-fluorophenyl substituent in introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions compared to the target compound’s 4-methylphenyl group.
Steric and Lipophilicity Trends :
- Replacing 4-methylphenyl (target) with 4-ethylphenyl increases steric bulk, which could hinder interactions in enzyme active sites but improve membrane permeability.
- The 4-methoxybenzyl group in enhances aqueous solubility due to the methoxy group’s polarity, contrasting with the hydrophobic 2-chlorobenzyl moiety in the target compound.
Regiochemical Variations: The 2-chlorophenyl substituent in vs.
Critical Considerations and Limitations
- Contradictory Trends : While methoxy groups improve solubility , chloro and ethyl substituents enhance lipophilicity , creating a trade-off in drug design.
- Complexity in Analog Synthesis : Highly substituted derivatives (e.g., ) require multi-step syntheses, which may limit practical applications despite their theoretical advantages.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione?
- Methodological Answer : Synthesis optimization involves controlling reaction temperature (typically 60–100°C), solvent selection (e.g., DMF for polar intermediates or dichloromethane for non-polar steps), and reaction time (monitored via TLC/HPLC). For heterocycle formation, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require inert atmospheres and precise stoichiometry . A table comparing yields under varying conditions is provided below:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | Pd(PPh₃)₄ | 72 |
| THF | 60 | Pd(OAc)₂ | 58 |
| Dichloromethane | 25 | None | 35 |
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorobenzyl and methylphenyl groups) and carbonyl signals (δ 165–175 ppm) .
- X-ray crystallography : Resolve stereochemistry at the 3a,6a positions; orthorhombic crystal systems (e.g., space group P2₁2₁2₁) are common for related triazole-diones .
- IR spectroscopy : Confirm carbonyl stretches (ν ~1700 cm⁻¹) and triazole ring vibrations (ν 1500–1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, noting the triazole core’s potential for ATP-binding site interactions .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) using protein structures (PDB) to identify key interactions (e.g., hydrogen bonds with triazole carbonyl groups) .
- Analyze QSAR models to correlate substituent effects (e.g., electron-withdrawing Cl vs. methyl groups) with bioactivity .
- Example: Modifying the 4-methylphenyl group to a 4-fluorophenyl moiety (as in ) may enhance hydrophobic binding in enzyme pockets.
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Control for experimental variables : Compare solvent (DMSO vs. saline), cell line passage numbers, and assay incubation times .
- Validate purity : Use HPLC-MS to rule out degradation products (e.g., hydrolysis of the triazole-dione under acidic conditions) .
- Cross-reference structural analogs : For example, triazole-thiadiazole hybrids in show divergent MIC values due to substituent positioning.
Q. What strategies enhance the compound’s solubility for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the carbonyl group, cleaved in vivo by phosphatases .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability, as demonstrated for related pyrrolo-triazole derivatives .
- Co-solvent systems : Test combinations of Cremophor EL and ethanol (1:1 v/v) for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
